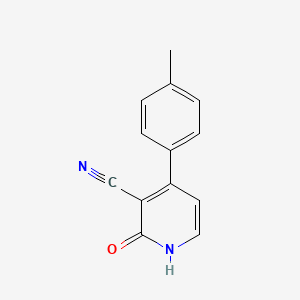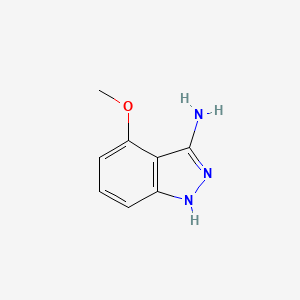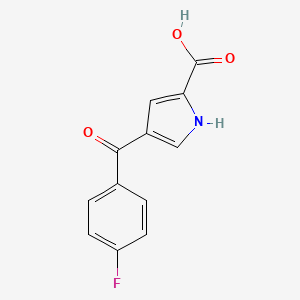![molecular formula C10H10F3NOS B1320623 2-[4-(Trifluormethoxy)phenyl]-1,3-thiazolan CAS No. 937602-49-8](/img/structure/B1320623.png)
2-[4-(Trifluormethoxy)phenyl]-1,3-thiazolan
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane is a useful research compound. Its molecular formula is C10H10F3NOS and its molecular weight is 249.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmer der humanen löslichen Epoxidhydrolase
2-[4-(Trifluormethoxy)phenyl]-1,3-thiazolan: Derivate wurden synthetisiert und zeigen vielversprechende Ergebnisse als Hemmer der humanen löslichen Epoxidhydrolase (sEH) . sEH ist ein vielversprechendes Ziel für die Behandlung verschiedener Krankheiten wie Bluthochdruck, Tuberkulose und Nierenerkrankungen. Das Vorhandensein der 4-(Trifluormethoxy)phenylgruppe erhöht die Lipophilie und den potenziellen Hemmeffekt auf sEH, was diese Verbindungen für die Entwicklung neuer Therapeutika bedeutend macht.
Elektrochrome Geräte
Polymere, die die 4-(Trifluormethoxy)phenylgruppe enthalten, die strukturell dem fraglichen Stoff ähnelt, wurden als vielversprechende Anodenmaterialien für elektrochrome Geräte (ECDs) identifiziert . Diese Materialien können ihre Farbe reversibel ändern, wenn eine Spannung angelegt wird, wodurch sie für Anwendungen wie Smart Windows, automatisch abblendende Spiegel und Energiespeichergeräte geeignet sind.
Insektizide und Rodentizide
Verbindungen mit der 4-(Trifluormethoxy)phenyl-Gruppierung wurden bei der Synthese von Insektiziden wie Metaflumizon verwendet . Diese Stoffe wirken, indem sie spannungsabhängige Natriumkanäle in schädlichen Insekten und Nagetieren blockieren, was eine Grundlage für die Entwicklung neuer Schädlingsbekämpfungsmittel bietet.
Antitumor-Aktivität
Die 4-(Trifluormethoxy)phenylgruppe wurde in Moleküle integriert, die durch die Hemmung der Tyrosinkinase Antitumor-Aktivität zeigen . Dies deutet darauf hin, dass Derivate von this compound für ihre potenzielle Verwendung in der Krebstherapie untersucht werden könnten.
Therapeutische Wirkstoffe
Die strukturellen Analoga von this compound wurden als therapeutische Wirkstoffe untersucht. So ist beispielsweise TAK-659, ein selektiver Hemmer der Bruton-Tyrosinkinase (BTK), eine Verbindung von Interesse in dieser Kategorie. BTK-Hemmer sind bedeutend für die Behandlung von Autoimmunerkrankungen und bestimmten Krebsarten.
Organische Synthese
Die Trifluormethoxygruppe ist ein wertvoller Substituent in der organischen Synthese und verleiht verschiedenen Verbindungen Lipophilie und Stabilität . Die Integration dieser Gruppe in verschiedene molekulare Frameworks kann zur Entwicklung neuer organischer Materialien mit verbesserten Eigenschaften führen.
Wirkmechanismus
Target of Action
The primary target of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane, also known as FCCP, is the mitochondria . It acts as a potent uncoupler of oxidative phosphorylation in mitochondria .
Mode of Action
FCCP disrupts ATP synthesis by transporting protons across cell membranes . At a concentration of 40 μM, FCCP induces complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and by decreasing the stability of microtubules by impairing the binding of microtubule-associated proteins .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria . By transporting protons across cell membranes, it disrupts the mitochondrial H+ gradient, which is essential for ATP synthesis . This disruption leads to an increase in intracellular pH and affects the stability of microtubules .
Pharmacokinetics
It is known that the compound can readily cross cell membranes due to its lipophilic nature
Result of Action
The action of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane results in the disruption of ATP synthesis and the depolymerization of microtubules . This can lead to changes in cell morphology and function, and potentially cell death .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane. For instance, the compound’s ability to transport protons across cell membranes and disrupt ATP synthesis could be affected by the pH of the cellular environment . Similarly, temperature can influence the rate of this proton transport and thus the compound’s efficacy .
Biochemische Analyse
Biochemical Properties
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as those in the mitochondrial electron transport chain . These interactions can lead to changes in enzyme activity, affecting cellular energy production and metabolism.
Cellular Effects
The effects of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and activating caspases . Additionally, it can cause cell cycle arrest, further inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it acts as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP synthesis by transporting protons across cell membranes . This disruption affects the mitochondrial H+ gradient, leading to changes in intracellular pH and microtubule stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of mitochondrial function and increased oxidative stress . These long-term effects can impact cellular health and viability.
Dosage Effects in Animal Models
The effects of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can affect the activity of lactate dehydrogenase, an enzyme involved in glycolysis, thereby influencing cellular energy production . These interactions can lead to alterations in metabolic homeostasis and cellular function.
Transport and Distribution
The transport and distribution of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-7(2-4-8)9-14-5-6-16-9/h1-4,9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRGKSEVFESNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265519 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-49-8 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)
![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)


![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)
![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)


![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)
